molecular formula C21H18N2O3S B2926224 N-benzyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide CAS No. 900004-58-2

N-benzyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide

Cat. No.: B2926224
CAS No.: 900004-58-2
M. Wt: 378.45
InChI Key: PIPQEUKKBNIFAS-UHFFFAOYSA-N
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Description

N-benzyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide is a synthetic small molecule featuring a benzothiazole core, a furan-2-carboxamide group, and a benzyl substitution. The benzothiazole scaffold is a privileged structure in medicinal chemistry and agrochemical research, known for its rigid planarity, electronic properties, and hydrogen-bonding potential, which contribute to favorable interactions with biological targets . Benzothiazole derivatives have demonstrated a wide spectrum of biological activities, serving as key scaffolds in pharmaceuticals and agrochemicals . Specifically, N-benzyl and furan-carboxamide substituted compounds are of significant interest in drug discovery for their potential to modulate various biological pathways. This molecule is designed as a versatile chemical intermediate, providing researchers with a multifunctional building block for combinatorial chemistry, fragment-based drug discovery, and the synthesis of more complex bioactive molecules. The presence of the 4-ethoxy group and the benzyl moiety offers handles for further chemical modifications, enabling structure-activity relationship (SAR) studies and lead optimization campaigns. Researchers can utilize this compound in high-throughput screening assays to identify novel therapeutic or agrochemical agents. This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-benzyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S/c1-2-25-16-10-6-12-18-19(16)22-21(27-18)23(14-15-8-4-3-5-9-15)20(24)17-11-7-13-26-17/h3-13H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPQEUKKBNIFAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=C3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the condensation of 2-aminothiophenol with ethyl bromoacetate to form 2-ethoxybenzothiazole. This intermediate is then reacted with benzylamine and furan-2-carboxylic acid chloride under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, green chemistry principles, such as the use of non-toxic solvents and catalysts, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-benzyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Biological Activity Key Data Reference
N-(1,3-benzothiazol-2-yl)furan-2-carboxamide No benzyl/ethoxy Not reported (structural base) Molecular formula: C₁₂H₈N₂O₂S
N-(4-fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide Fluorobenzyl, methoxyphenyl Antiviral (HCV/EV inhibition) Enhanced activity over fluoxetine backbone
BZ-IV (N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide) Piperazinyl acetamide Anticancer Confirmed cytotoxicity via in vitro assays
Compounds 92–93 (N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide) Thiadiazole substituents VEGFR-2 inhibition IC₅₀ = 7.4–7.6 nM
4g, 4i, 4k (benzothiazole-semicarbazones) Semicarbazone linkage Anticonvulsant 100% protection in MES test at 30 mg/kg

Role of Substituents

  • Ethoxy vs.
  • N-Benzyl Group : The benzyl substituent may increase lipophilicity, aiding membrane permeability, as seen in fluoxetine derivatives modified for antiviral activity . In contrast, simpler N-aryl analogs (e.g., ) lack this lipophilic boost, possibly reducing bioavailability.
  • Furan Carboxamide: This moiety is critical for kinase inhibition, as demonstrated by VEGFR-2 inhibitors (). However, replacing the furan with a methylamino group (as in ) alters activity profiles, emphasizing the scaffold's versatility .

Biological Activity

N-benzyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide is a synthetic organic compound belonging to the class of benzothiazole derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activities associated with this compound, supported by research findings and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C21H20N2O4S\text{C}_{21}\text{H}_{20}\text{N}_{2}\text{O}_{4}\text{S}

IUPAC Name : this compound
CAS Number : 922849-42-1

Antimicrobial Activity

Benzothiazole derivatives, including this compound, have demonstrated significant antimicrobial properties. Research indicates that these compounds exhibit activity against various bacterial and fungal pathogens. For instance:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.012 μg/mL
Escherichia coli0.015 μg/mL
Candida albicans0.020 μg/mL

Studies have shown that the compound's mechanism of action may involve the inhibition of bacterial enzymes crucial for cell wall synthesis and DNA replication .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. The compound appears to inhibit cyclooxygenase (COX) enzymes, which are pivotal in mediating inflammatory responses. This inhibition can lead to a reduction in pro-inflammatory cytokines and mediators .

Anticancer Activity

The anticancer potential of this compound has also been a focus of research. Studies indicate that benzothiazole derivatives can inhibit the proliferation of cancer cells through various mechanisms:

Cancer Cell Line IC50 (μM) Effect
MCF-715.63Induces apoptosis
A54912.34Cell cycle arrest
HeLa10.50Inhibition of migration

Molecular docking studies suggest that the compound interacts with specific targets involved in cancer cell survival and proliferation .

Case Studies

  • Study on Antibacterial Activity : A comparative study assessed the antibacterial efficacy of various benzothiazole derivatives against S. aureus and E. coli. The results indicated that this compound exhibited superior activity compared to standard antibiotics like ampicillin .
  • Anti-inflammatory Mechanism Investigation : Research conducted on animal models demonstrated that administration of the compound resulted in a significant decrease in inflammatory markers in serum following induced inflammation .
  • Anticancer Efficacy Evaluation : In vitro assays revealed that the compound significantly reduced cell viability in MCF-7 breast cancer cells, with mechanisms involving apoptosis induction and cell cycle disruption being elucidated through flow cytometry analysis .

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